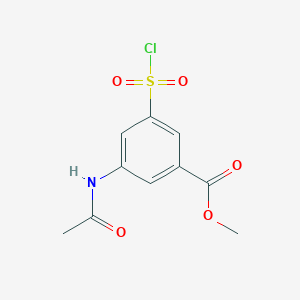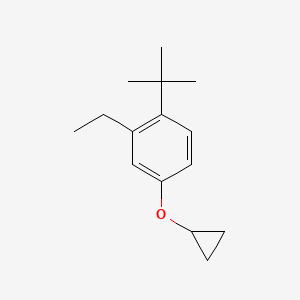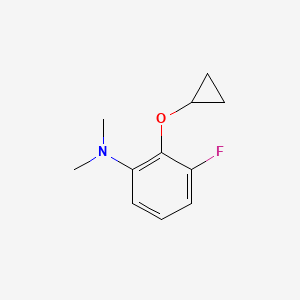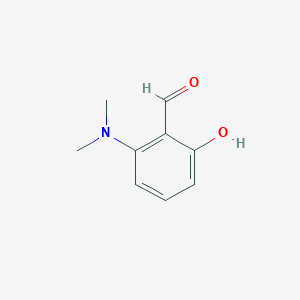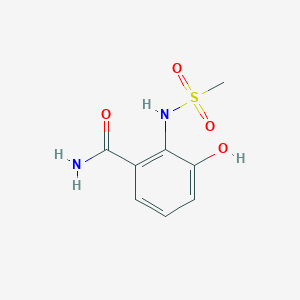
5-Hydroxy-2-(methylthio)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE is an organic compound with the molecular formula C8H8O2S It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the 5-position and a methylsulfanyl group at the 2-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE can be achieved through several methods. One common approach involves the reaction of 5-hydroxybenzaldehyde with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Types of Reactions:
Oxidation: 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 5-hydroxy-2-(methylsulfanyl)benzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl and methylsulfanyl groups can direct incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 5-hydroxy-2-(methylsulfanyl)benzoic acid.
Reduction: Formation of 5-hydroxy-2-(methylsulfanyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE involves its interaction with various molecular targets. The hydroxyl and methylsulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can also participate in nucleophilic addition reactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
5-HYDROXYBENZALDEHYDE: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
2-HYDROXY-5-(METHYLSULFANYL)BENZALDEHYDE: The position of the hydroxyl and methylsulfanyl groups is reversed, leading to variations in reactivity and applications.
5-CHLOROSALICYLALDEHYDE:
Uniqueness: 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted applications in various fields.
Eigenschaften
Molekularformel |
C8H8O2S |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
5-hydroxy-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11-8-3-2-7(10)4-6(8)5-9/h2-5,10H,1H3 |
InChI-Schlüssel |
IIEZZYWOCSPANE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



